6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H7ClN4. It has a molecular weight of 206.63 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine and its derivatives has been reported in several studies . For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The InChI code for 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine is 1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H,(H2,11,13,14) . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Physical And Chemical Properties Analysis
6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine has been involved in various synthesis processes. For example, it has been used in the synthesis and characterization of stable betainic pyrimidinaminides (Schmidt, 2002). Another study involved its use in synthesizing 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines with moderate to weak fungicidal and insecticidal activity (Chen & Shi, 2008).
Quantum Chemical Characterization : A study conducted in 2017 explored the hydrogen bonding sites in pyrimidine compounds derivatives using quantum chemistry methods, which included variants of the 6-chloro-2-(pyridin-2-yl)pyrimidin-4-amine (Traoré et al., 2017).
Non-Covalent Interactions
- Investigations based on non-covalent interactions in related compounds have been conducted. For example, a study in 2018 investigated non-covalent interactions in 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, which are structurally related to 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine (Zhang et al., 2018).
Biological Activity
- Antihypertensive Activity : A study in 1981 explored the antihypertensive activity of derivatives of pyridopyrimidine, closely related to 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine (Bennett et al., 1981).
- Antimicrobial Activity : Pyrimidine salts with structures similar to 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine have been synthesized and evaluated for antimicrobial activity (Mallikarjunaswamy et al., 2013).
Corrosion Inhibition
- Studies have been conducted on pyrimidinic Schiff bases, related to 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine, as corrosion inhibitors for mild steel in hydrochloric acid solution (Ashassi-Sorkhabi et al., 2005).
Potential Antiangiogenic Properties
- Pyrimidine derivatives, including compounds derived from 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine, have been studied for their potential as antiangiogenic agents (Jafar & Hussein, 2021).
Safety And Hazards
Future Directions
Pyrimidinamine derivatives, including 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . Future research may focus on designing and synthesizing new pyrimidinamine derivatives to overcome resistance issues associated with other fungicides .
properties
IUPAC Name |
6-chloro-2-pyridin-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXJDJHJPJSLJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647598 | |
Record name | 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine | |
CAS RN |
1014720-73-0 | |
Record name | 6-Chloro-2-(pyridin-2-yl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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